molecular formula C11H17O5PS2 B121175 Fensulfothion sulfone CAS No. 14255-72-2

Fensulfothion sulfone

Cat. No.: B121175
CAS No.: 14255-72-2
M. Wt: 324.4 g/mol
InChI Key: VTFZEBCYVXMEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fensulfothion sulfone is an organophosphorus compound primarily used as an insecticide. It is a derivative of fensulfothion, which is known for its effectiveness in controlling pests in agricultural settings. This compound is characterized by its high toxicity and ability to inhibit certain enzymes in insects, leading to their death. This compound is typically found as a crystalline solid and is soluble in organic solvents such as ethanol and chloroform.

Mechanism of Action

Target of Action

Fensulfothion sulfone, like its parent compound Fensulfothion, is an organophosphorus compound . Its primary target is the enzyme acetylcholinesterase . This enzyme plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

This compound acts by inhibiting the enzyme acetylcholinesterase . This inhibition disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can cause continuous stimulation of the nerves, muscles, and glands, which can lead to various physiological effects .

Biochemical Pathways

The metabolic route of this compound is largely through oxidative and/or hydrolytic pathways . In female rats, the formation of the oxygen analogue and its sulfone followed by P-O-ethyl dealkylation is a significant pathway . These metabolic changes can affect various biochemical pathways and their downstream effects .

Pharmacokinetics

It’s known that fensulfothion, the parent compound, is rapidly absorbed, distributed, and excreted in rats . These ADME properties can significantly impact the bioavailability of this compound.

Result of Action

The inhibition of acetylcholinesterase by this compound can lead to various molecular and cellular effects. The continuous stimulation of nerves, muscles, and glands due to the accumulation of acetylcholine can result in symptoms of poisoning, which can be severe in cases of high exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, Fensulfothion is photooxidized to Fensulfothion sulfoxide in the environment . The conversion of Fensulfothion to this compound might also be influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fensulfothion sulfone is synthesized through the oxidation of fensulfothion. The process involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically takes place in an organic solvent like acetone or acetonitrile, and the temperature is maintained between 20°C to 30°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes. The raw material, fensulfothion, is subjected to oxidation in reactors equipped with temperature and pressure control systems. The oxidizing agents used are often hydrogen peroxide or sodium hypochlorite. The reaction mixture is then purified through distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Fensulfothion sulfone undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert it into more oxidized forms.

    Reduction: It can be reduced back to fensulfothion under specific conditions.

    Substitution: The sulfone group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and sodium hypochlorite are commonly used oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Further oxidized derivatives of this compound.

    Reduction: Fensulfothion.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Metabolism

Fensulfothion sulfone is formed through the oxidation of fensulfothion and is characterized by its phosphorothioate structure. It exhibits significant biological activity, particularly as an anticholinesterase agent, which is critical in its function as an insecticide. The metabolic pathways of fensulfothion include oxidative and hydrolytic processes, leading to the formation of various metabolites, including this compound .

Agricultural Applications

This compound's primary application lies in agriculture, where it serves as an effective insecticide against a range of pests affecting crops such as rice and fruits. Its systemic action allows it to be absorbed by plants, providing prolonged pest control. Studies have shown that fensulfothion can be applied to plant stems or roots, where it is converted into its sulfone form and other metabolites .

Table 1: Residue Levels in Treated Crops

CropApplication Rate (a.i.)Pre-harvest Interval (days)Net Residue (ppm)
Bananas3.0 - 4.5 g/tree1 - 90<0.01 - 0.02
Corn1.2 - 3.2 kg/ha21 - 67<0.05 - 0.27
Onions0.05 - 0.23 g/m row80 - 191<0.05
Pineapple60 - 200 kg/ha (drench)561 - 973<...

This table summarizes residue data from supervised trials conducted on various crops treated with fensulfothion, indicating low levels of residues post-harvest, which is crucial for food safety .

Analytical Methods

The analysis of this compound and its metabolites has been extensively studied using advanced techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). This method enables the simultaneous detection of multiple metabolites in various matrices including soil, plant tissues, and food products .

Table 2: Analytical Performance Metrics

CompoundLimit of Detection (LOD)Recovery Rate (%)
Fenthion Sulfone0.01 mg/kg>90
Fenthion Oxon Sulfoxide0.01 mg/kg>90

These metrics highlight the sensitivity and efficiency of current analytical methods in detecting this compound and related compounds in environmental samples .

Environmental Impact Studies

Research has indicated that this compound persists in soil and can affect non-target organisms, including beneficial insects and earthworms. Studies conducted on soil samples have shown that fensulfothion residues can remain detectable for extended periods, raising concerns about ecological safety and the potential for bioaccumulation .

Case Study: Residual Toxicity in Soil

A study conducted in Prince Edward Island demonstrated that a single application of fensulfothion resulted in residual toxicity sufficient to control target pests effectively while also raising questions about long-term soil health and microbial activity .

Comparison with Similar Compounds

Similar Compounds

  • Fenthion sulfoxide
  • Fenthion oxon sulfoxide
  • Fensulfothion oxon sulfone

Uniqueness

Fensulfothion sulfone is unique due to its specific structural configuration and high potency as an insecticide. Compared to similar compounds, it has a distinct mechanism of action and higher stability under various environmental conditions. Its effectiveness in inhibiting acetylcholinesterase makes it a valuable compound in pest control.

Biological Activity

Fensulfothion sulfone is a sulfone derivative of fenthion, an organophosphorus compound primarily used as an insecticide, avicide, and acaricide. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, enzyme interactions, and implications for environmental safety.

  • Molecular Formula : C₁₃H₁₅O₃S₂P
  • Molecular Weight : Approximately 310 g/mol
  • Structure : this compound retains structural similarities to fenthion, which is significant for its biological activity.

Absorption and Distribution

Fensulfothion is rapidly absorbed following oral administration. In studies involving rats, tissue residues peaked within 8 hours post-administration of doses ranging from 0.7 to 1.5 mg/kg. The compound is primarily excreted in urine within 24 hours, with female rats showing slower excretion rates than males, potentially leading to increased susceptibility to toxicity in females .

Metabolism

The metabolic pathway for fensulfothion involves oxidative and hydrolytic processes. Key metabolites include:

  • This compound : Formed through oxidation.
  • 4-Methylthiophenol : Detected but considered a minor metabolite.

The primary route of detoxification in male rats is through hydrolytic cleavage of the phosphorothionate .

Enzyme Interactions

Fensulfothion acts as a weak inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Upon conversion to its phosphate ester form, its inhibitory potency increases significantly, making it 500 to 2,000 times more effective at inhibiting AChE compared to the parent compound. Inhibition peaks within one hour after administration and shows signs of recovery within six hours .

Cholinesterase Inhibition

This compound exhibits cholinesterase inhibition, although at a lower potency than fenthion. This inhibition affects both insects and mammals:

  • In rats fed varying concentrations of fensulfothion over eight weeks, significant cholinesterase inhibition was observed at higher doses (2 ppm), while lower doses showed no effect on cholinesterase levels in plasma or brain tissues .
  • In dogs subjected to similar dietary exposure, cholinergic signs were noted at higher concentrations (5 ppm and above), indicating potential neurotoxic effects .

Toxicity Studies

Research indicates that this compound has a moderate toxicity profile compared to its parent compound. The following table summarizes the comparative toxicity and mode of action of related compounds:

CompoundToxicity LevelMode of Action
FenthionHighAcetylcholinesterase inhibition
Fenthion SulfoxideModerateAcetylcholinesterase inhibition
Fenthion OxonVery HighAcetylcholinesterase inhibition
FensulfothionModerateAcetylcholinesterase inhibition
This compound Low Weak acetylcholinesterase inhibition

This compound's lower toxicity makes it less harmful to non-target organisms while still being effective in pest management strategies.

Environmental Impact

This compound plays a significant role in pesticide residue analysis. It is used as a reference standard for detecting fenthion residues in agricultural products such as fruits and vegetables. Its environmental monitoring capabilities are crucial for assessing pesticide contamination levels .

Case Studies

  • Soil Persistence : A study demonstrated that carrots absorbed more fensulfothion from sandy-loam soil than rutabagas or radishes, indicating varying uptake rates among plant types .
  • Metabolic Interconversion : Research highlighted that metabolic transformations between fenthion and its metabolites maintain antiandrogenic activity, suggesting potential endocrine-disrupting effects related to exposure .

Properties

IUPAC Name

diethoxy-(4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O5PS2/c1-4-14-17(18,15-5-2)16-10-6-8-11(9-7-10)19(3,12)13/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFZEBCYVXMEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162079
Record name Fensulfothion sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14255-72-2
Record name Fensulfothion sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14255-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fensulfothion sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fensulfothion sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fensulfothion sulfone
Reactant of Route 2
Reactant of Route 2
Fensulfothion sulfone
Reactant of Route 3
Fensulfothion sulfone
Reactant of Route 4
Reactant of Route 4
Fensulfothion sulfone
Reactant of Route 5
Reactant of Route 5
Fensulfothion sulfone
Reactant of Route 6
Reactant of Route 6
Fensulfothion sulfone
Customer
Q & A

Q1: What makes fensulfothion sulfone persist in the environment compared to its parent compound, fensulfothion?

A1: While the provided research emphasizes the persistence of this compound compared to fensulfothion, it doesn't delve into the specific chemical mechanisms responsible for this difference. Further research focusing on degradation pathways and environmental factors influencing their breakdown rates is needed to answer this question definitively.

Q2: How does the uptake of this compound differ between carrots and rutabagas?

A2: Studies indicate that while both carrots and rutabagas absorb this compound, there's a significant difference in the accumulation pattern. Rutabagas tend to accumulate considerably higher levels of this compound compared to fensulfothion itself. In contrast, carrots exhibit similar ratios of both compounds, reflecting the levels found in the treated soil [, ]. This suggests a potential difference in the metabolic pathways or transport mechanisms for fensulfothion and its sulfone metabolite within these two crops.

Q3: Does the presence of this compound in soil affect its uptake by crops in subsequent growing seasons?

A3: Research shows that this compound can persist in soil and be absorbed by crops grown in subsequent seasons. Notably, carrots planted in treated soil a year later exhibited higher total residues of fensulfothion and its sulfone compared to the first-year crop []. This finding highlights the importance of understanding the long-term persistence of this metabolite and its potential for accumulation in rotational crops.

Q4: How do different environmental conditions, particularly wet and dry seasons, affect the persistence of this compound in soil and its uptake by crops?

A4: Studies have shown that abnormally wet growing seasons can lead to faster disappearance of fensulfothion and its sulfone from the soil []. Paradoxically, rutabagas grown in these wet conditions exhibited higher levels of the toxic compounds than those grown in drier seasons []. This suggests that while degradation might be accelerated in wet conditions, uptake mechanisms in specific crops might also be enhanced, leading to higher residue levels despite a faster decline in soil concentration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.